(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one is an organic compound characterized by its unique structure, which includes an ethoxyphenyl group and a nitrophenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Reduction: Formation of (2E)-1-(4-Ethoxyphenyl)-2-[(2-aminophenyl)imino]ethan-1-one.
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Methoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one
- (2E)-1-(4-Ethoxyphenyl)-2-[(2-aminophenyl)imino]ethan-1-one
- (2E)-1-(4-Ethoxyphenyl)-2-[(2-chlorophenyl)imino]ethan-1-one
Uniqueness
(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87723-36-2 |
---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-(2-nitrophenyl)iminoethanone |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-13-9-7-12(8-10-13)16(19)11-17-14-5-3-4-6-15(14)18(20)21/h3-11H,2H2,1H3 |
InChI Key |
PTXKZJMSLRLRKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.